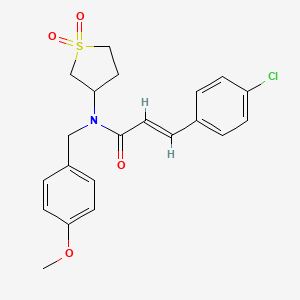![molecular formula C27H28N2O5 B12141361 4-(1-benzofuran-2-carbonyl)-5-(4-ethylphenyl)-3-hydroxy-1-[2-(morpholin-4-yl)ethyl]-2,5-dihydro-1H-pyrrol-2-one](/img/structure/B12141361.png)
4-(1-benzofuran-2-carbonyl)-5-(4-ethylphenyl)-3-hydroxy-1-[2-(morpholin-4-yl)ethyl]-2,5-dihydro-1H-pyrrol-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(1-Benzofuran-2-carbonyl)-5-(4-ethylphenyl)-3-hydroxy-1-[2-(morpholin-4-yl)ethyl]-2,5-dihydro-1H-pyrrol-2-one is a complex organic compound with a unique structure that combines several functional groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-benzofuran-2-carbonyl)-5-(4-ethylphenyl)-3-hydroxy-1-[2-(morpholin-4-yl)ethyl]-2,5-dihydro-1H-pyrrol-2-one typically involves multi-step organic synthesis. The process begins with the preparation of the benzofuran and pyrrolone intermediates, followed by their coupling and subsequent functionalization.
-
Preparation of Benzofuran Intermediate
Starting Material: 2-hydroxybenzaldehyde
Reaction: Cyclization with acetic anhydride to form benzofuran-2-carboxylic acid.
Conditions: Reflux in acetic anhydride, followed by purification.
-
Preparation of Pyrrolone Intermediate
Starting Material: 4-ethylbenzaldehyde
Reaction: Condensation with ethyl acetoacetate, followed by cyclization to form the pyrrolone ring.
Conditions: Acidic or basic catalysis, followed by purification.
-
Coupling and Functionalization
Reaction: Coupling of the benzofuran and pyrrolone intermediates using a suitable coupling reagent (e.g., EDCI or DCC).
Functionalization: Introduction of the morpholine group via nucleophilic substitution.
Conditions: Mild to moderate temperatures, inert atmosphere, and appropriate solvents (e.g., dichloromethane, DMF).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes scaling up the reactions, optimizing reaction times and temperatures, and employing continuous flow techniques to enhance efficiency.
化学反応の分析
Types of Reactions
-
Oxidation
- The hydroxyl group can be oxidized to a ketone using oxidizing agents like PCC or Jones reagent.
Conditions: Mild to moderate temperatures, appropriate solvents (e.g., dichloromethane).
-
Reduction
- The carbonyl groups can be reduced to alcohols using reducing agents like NaBH4 or LiAlH4.
Conditions: Low temperatures, inert atmosphere.
-
Substitution
- The morpholine group can be substituted with other nucleophiles under suitable conditions.
Conditions: Mild to moderate temperatures, appropriate solvents (e.g., DMF, DMSO).
Common Reagents and Conditions
Oxidizing Agents: PCC, Jones reagent
Reducing Agents: NaBH4, LiAlH4
Coupling Reagents: EDCI, DCC
Solvents: Dichloromethane, DMF, DMSO
Major Products Formed
Oxidation: Ketones
Reduction: Alcohols
Substitution: Various substituted derivatives depending on the nucleophile used
科学的研究の応用
Chemistry
Synthetic Intermediate: Used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: Potential use as a ligand in catalytic reactions due to its unique structure.
Biology
Pharmacology: Investigated for its potential as a pharmacologically active compound, particularly in the development of new drugs.
Biochemical Studies: Used in studies to understand its interaction with biological molecules.
Medicine
Drug Development: Potential use in the development of new therapeutic agents, particularly for its anti-inflammatory and analgesic properties.
Industry
Materials Science:
Chemical Manufacturing: Used as a building block in the synthesis of various industrial chemicals.
作用機序
The mechanism of action of 4-(1-benzofuran-2-carbonyl)-5-(4-ethylphenyl)-3-hydroxy-1-[2-(morpholin-4-yl)ethyl]-2,5-dihydro-1H-pyrrol-2-one involves its interaction with specific molecular targets. The compound’s structure allows it to interact with enzymes and receptors, modulating their activity.
Molecular Targets: Enzymes, receptors
Pathways Involved: Signal transduction pathways, metabolic pathways
類似化合物との比較
Similar Compounds
- 4-(1-Benzofuran-2-carbonyl)-5-phenyl-3-hydroxy-1-[2-(morpholin-4-yl)ethyl]-2,5-dihydro-1H-pyrrol-2-one
- 4-(1-Benzofuran-2-carbonyl)-5-(4-methylphenyl)-3-hydroxy-1-[2-(morpholin-4-yl)ethyl]-2,5-dihydro-1H-pyrrol-2-one
Uniqueness
- Structural Features : The presence of the 4-ethylphenyl group and the morpholine moiety makes it unique compared to similar compounds.
- Reactivity : Its unique structure influences its reactivity and interaction with other molecules, making it distinct in its chemical behavior and applications.
This detailed article provides a comprehensive overview of 4-(1-benzofuran-2-carbonyl)-5-(4-ethylphenyl)-3-hydroxy-1-[2-(morpholin-4-yl)ethyl]-2,5-dihydro-1H-pyrrol-2-one, covering its synthesis, reactions, applications, and comparison with similar compounds
特性
分子式 |
C27H28N2O5 |
|---|---|
分子量 |
460.5 g/mol |
IUPAC名 |
3-(1-benzofuran-2-carbonyl)-2-(4-ethylphenyl)-4-hydroxy-1-(2-morpholin-4-ylethyl)-2H-pyrrol-5-one |
InChI |
InChI=1S/C27H28N2O5/c1-2-18-7-9-19(10-8-18)24-23(25(30)22-17-20-5-3-4-6-21(20)34-22)26(31)27(32)29(24)12-11-28-13-15-33-16-14-28/h3-10,17,24,31H,2,11-16H2,1H3 |
InChIキー |
ROKOOYUFAREVDH-UHFFFAOYSA-N |
正規SMILES |
CCC1=CC=C(C=C1)C2C(=C(C(=O)N2CCN3CCOCC3)O)C(=O)C4=CC5=CC=CC=C5O4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-({4-amino-5-[3-(propan-2-yloxy)phenyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-[4-(benzyloxy)phenyl]acetamide](/img/structure/B12141279.png)

![N-(3,5-dimethylphenyl)-2-{[5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanyl}acetamide](/img/structure/B12141301.png)

![5-[4-(Benzyloxy)phenyl]-2-(4-chlorophenyl)-7-methoxy-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B12141315.png)
![2-{[4-methyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(naphthalen-2-yl)ethanone](/img/structure/B12141321.png)
![5-(2-Phenoxybenzoyl)-2,5,7-triazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),6,9,11-tetraene](/img/structure/B12141329.png)
}-N-(2,4-difluoroph enyl)acetamide](/img/structure/B12141340.png)
![N-(3-chlorophenyl)-2-[(3-ethyl-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B12141350.png)
![3-amino-N-phenyl-6-pyridin-3-ylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B12141354.png)
![(5Z)-2-(3-chlorophenyl)-5-[4-(hexyloxy)-3-methoxybenzylidene][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B12141357.png)
![(5Z)-3-(furan-2-ylmethyl)-5-{[3-(4-methoxy-2-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12141359.png)

![3-(2,4-dichlorophenyl)-5-[(2-methylprop-2-en-1-yl)sulfanyl]-4H-1,2,4-triazol-4-amine](/img/structure/B12141368.png)
